molecular formula C13H9F2NO B8487975 4'-Amino-2,3-difluorobenzophenone

4'-Amino-2,3-difluorobenzophenone

Cat. No.: B8487975
M. Wt: 233.21 g/mol
InChI Key: DJZIJGMEQTTYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Amino-2,3-difluorobenzophenone is a useful research compound. Its molecular formula is C13H9F2NO and its molecular weight is 233.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

(4-aminophenyl)-(2,3-difluorophenyl)methanone

InChI

InChI=1S/C13H9F2NO/c14-11-3-1-2-10(12(11)15)13(17)8-4-6-9(16)7-5-8/h1-7H,16H2

InChI Key

DJZIJGMEQTTYCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To stirred polyphosphoric acid (125 g) heated to 90° C. was added 2,3-difluorobenzoic acid (10.00 g, 63.3 mmol) followed by aniline (5.72 g, 61.7 mmol). The reaction mixture was heated at 180°-185° C. for 1 hour (solid dissolved at 135° C.), then the oil bath was removed and distilled water (35 mL) was cautiously added in small portions through the condenser. The oil bath was returned, and the reaction mixture heated at 135°-145° C. for 1 hour. The oil bath was again removed, 3N HCl (55 mL) was added to the solution, the reaction mixture was then poured into water (750 mL) and stirred for one hour. The aqueous solution was filtered through Celite and the filtrate basified with 15% NaOH to a pH of 8. A green solid was collected by filtration and purified by flash column chromatography (methylene chloride). Trituration with hexane yielded the title benzophenone (1.43 g, 10%) as a yellow solid; mp 104°-106° C. 1H--NMR (250 MHz, d6 --DMSO): 6.41 (s, 2H, NH2) 6.60 (d, 2H, J=8.7 Hz, aromatic) 7.22-7.37 (m, 2H, aromatic) 7.50 (d, 2H, J=8.6 Hz, aromatic) 7.53-7.64 (m, 1H, aromatic). MS (CI, CH4): 234 (M+1).
[Compound]
Name
polyphosphoric acid
Quantity
125 g
Type
reactant
Reaction Step One
Name
2,3-difluorobenzoic acid
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5.72 g
Type
reactant
Reaction Step Three
Yield
10%

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